Navelbine
Description
Vinorelbine ditartrate (chemical formula: C45H54N4O8·2C4H6O6; molecular weight: 1079.1 g/mol) is a semi-synthetic vinca alkaloid derived from catharanthine and vindoline . Approved by the FDA in 1994 under the trade name Navelbine, it is primarily used for metastatic non-small cell lung cancer (NSCLC) and advanced breast cancer after prior chemotherapy failure . Its mechanism involves binding to tubulin, inhibiting microtubule polymerization, and disrupting mitotic spindle formation, leading to metaphase arrest and apoptosis . Preclinical studies demonstrate broad antitumor activity across multiple tumor models, with clinical trials confirming improved survival rates in NSCLC and efficacy in breast cancer combination therapies . Common adverse effects include neutropenia, constipation, and peripheral neuropathy .
Properties
CAS No. |
125317-39-7 |
|---|---|
Molecular Formula |
C49H60N4O14 |
Molecular Weight |
929.0 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54N4O8.C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;1-2,5-6H,(H,7,8)(H,9,10)/t28-,37-,38+,39+,42+,43+,44-,45-;1-,2-/m01/s1 |
InChI Key |
UUHYRRXICWUZHW-RPZOAHRESA-N |
Isomeric SMILES |
CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
Solid powder |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Purity |
> 98% |
Synonyms |
5' Nor anhydrovinblastine 5'-nor-anhydrovinblastine KW 2307 KW-2307 KW2307 Navelbine vinorelbine vinorelbine tartrate |
Origin of Product |
United States |
Preparation Methods
Semi-Synthetic Derivatization from Vinblastine
The primary route for synthesizing vinorelbine ditartrate begins with vinblastine, a natural alkaloid extracted from Catharanthus roseus. The process involves selective chemical modifications to the catharanthine moiety of vinblastine, including dehydration and brominated ring contraction reactions.
Dehydration and Purification
Vinblastine sulfate undergoes dehydration in anhydrous dichloromethane with bromosuccinimide (NBS) and trifluoroacetic acid (TFA) as key reagents. The reaction is conducted at -50 to -80°C to minimize side reactions, yielding anhydrovinblastine. Subsequent purification involves pH adjustment to 8.5–11 using ice water, followed by extraction with dichloromethane or chloroform. Crystallization in methanol-water mixtures (5:1 to 2:1 v/v) at 0–6°C isolates anhydrovinblastine with >90% purity.
Brominated Ring Contraction
The anhydrovinblastine intermediate undergoes bromination with NBS and TFA in dichloromethane, stabilized by amines like triethylamine. A tetrahydrofuran-water solution containing silver tetrafluoroborate facilitates ring contraction at 30–60°C , producing vinorelbine free base. This step achieves a 1.2–1:1 molar ratio of NBS to anhydrovinblastine, with reaction completion in 2–5 hours .
Salt Formation with Tartaric Acid
Vinorelbine free base is converted to its ditartrate salt to enhance solubility and stability. Traditional methods dissolve the free base in ethanol or acetone, followed by tartaric acid addition. However, residual organic solvents (e.g., ethanol, ether) often exceed pharmacopeial limits, necessitating additional purification.
Aqueous Salification Method
A solvent-free approach uses purified water for salification, avoiding organic residues. Vinorelbine free base and tartaric acid are stirred in water until clarity, followed by lyophilization to yield vinorelbine ditartrate with:
This method eliminates heating steps, reducing thermal degradation and impurity formation.
Industrial-Scale Production and Optimization
Challenges in Traditional Synthesis
Conventional methods face limitations:
High-Performance Liquid Chromatography (HPLC)
HPLC with C18 columns and acetonitrile-phosphate buffer mobile phases (pH 3.0) resolves vinorelbine ditartrate from derivatives like 3',4'-epoxy-17-bromo vinorelbine. Gradient elution (15–45% acetonitrile over 30 minutes) achieves baseline separation, ensuring >99.5% purity.
Lyophilization Parameters
Optimized freeze-drying cycles include:
This preserves drug integrity while meeting moisture specifications.
Comparative Analysis of Preparation Methods
Stability and Degradation Considerations
Vinorelbine ditartrate is sensitive to light , temperature , and pH fluctuations . Accelerated stability studies (40°C/75% RH) show:
-
Degradation Products : 3',4'-epoxy derivatives form at >0.5% after 6 months.
-
Optimal Storage : -20°C in amber vials under nitrogen atmosphere.
Emerging Derivatives and Their Synthesis
Chemical Reactions Analysis
Degradation Pathways
Vinorelbine ditartrate degrades under stress conditions (light, heat, pH extremes). Major degradation products include:
- Light Sensitivity : Exposure to UV light accelerates decomposition, generating polar byproducts via radical-mediated pathways .
- Thermal Degradation : At temperatures >40°C, deacetylation and polymerization occur, reducing bioactivity .
Stability Under Physiological and Formulation Conditions
Studies highlight critical stability considerations:
pH-Dependent Stability
- Optimal pH : 3.5–4.0 (prevents hydrolysis of the catharanthine ring) .
- Alkaline Conditions (pH >7) : Rapid deacetylation and loss of tubulin-binding capacity .
Compatibility with IV Solutions
- Stable : In 0.9% NaCl or 5% dextrose for ≤24 hours at 25°C .
- Unstable : With alkaline solutions (e.g., sodium bicarbonate), leading to precipitate formation .
Electrochemical Behavior
Vinorelbine ditartrate undergoes irreversible oxidation at +0.85 V (vs. Ag/AgCl) in acidic media, forming quinone-like structures. This property is leveraged in analytical detection methods .
Metabolic Reactions
While primarily pharmacological, hepatic metabolism involves:
Scientific Research Applications
Vinorelbine ditartrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and modification of vinca alkaloids.
Biology: Researchers use Vinorelbine ditartrate to study cell division and the mechanisms of mitosis.
Industry: The compound is used in the pharmaceutical industry for the development of anti-cancer drugs.
Mechanism of Action
Vinorelbine ditartrate exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. By inhibiting the polymerization of tubulin, Vinorelbine disrupts the formation of the mitotic spindle, thereby arresting cell division at metaphase . This action is specific to the M and S phases of the cell cycle . Additionally, Vinorelbine may interfere with nucleic acid and protein synthesis by blocking the utilization of glutamic acid .
Comparison with Similar Compounds
Mechanism of Action and Structural Differentiation
Vinorelbine ditartrate belongs to the vinca alkaloid class, which also includes vincristine, vinblastine, and vindesine. Unlike taxanes (e.g., paclitaxel, docetaxel), which stabilize microtubules, vinca alkaloids inhibit microtubule assembly. Vinorelbine’s structural modification (5′-nor derivative) reduces axonal microtubule affinity, lowering neurotoxicity compared to older vinca alkaloids .
Table 1: Structural and Pharmacological Comparison
| Compound | Molecular Weight | Target | Key Indications | Neurotoxicity Risk |
|---|---|---|---|---|
| Vinorelbine | 1079.1 | Tubulin polymerization | NSCLC, Breast cancer | Moderate |
| Docetaxel | 807.9 | Microtubule stabilization | Breast, NSCLC, Prostate cancer | Low (vs. neurotoxicity) |
| Vincristine | 923.0 | Tubulin polymerization | Leukemia, Lymphoma | High |
| Paclitaxel | 853.9 | Microtubule stabilization | Ovarian, Breast cancer | Low (vs. myalgia) |
Antitumor Efficacy
- Vinorelbine vs. Docetaxel: In NSCLC, vinorelbine monotherapy showed a 30% response rate, while docetaxel achieved 15–22% in second-line settings . However, docetaxel exhibits broader activity in prostate and head/neck cancers .
- Vinorelbine vs. Other Vinca Alkaloids: In nude mouse xenografts, vinorelbine suppressed 4/6 human NSCLC tumors, outperforming vindesine, vincristine, and vinblastine . It also showed superior activity against breast cancer xenografts (MX-1, Br-10) compared to older analogs .
Table 2: Comparative Antitumor Activity (Preclinical Models)
| Compound | IC50 (HeLa cells) | Tumor Growth Inhibition (Breast Xenografts) |
|---|---|---|
| Vinorelbine | 1.25 nM | 80–90% |
| Docetaxel | 0.5–1.0 nM | 85–95% |
| Vincristine | 2.0 nM | 60–70% |
Toxicity Profiles
- Hematologic Toxicity: Vinorelbine causes grade 3/4 neutropenia in 50–70% of patients, comparable to docetaxel (40–60%) but higher than paclitaxel (20–30%) .
- Neurotoxicity: Vincristine induces severe neuropathy in >30% of patients, whereas vinorelbine’s incidence is 10–15% .
- Administration-Related Effects: Vinorelbine infusion ≤10 minutes reduces venous irritation (15% incidence) vs. 30–40% with longer infusions .
Pharmacokinetics and Drug Interactions
- Vinorelbine: Triphasic distribution (t1/2α = 5 min, t1/2β = 2.5 h, t1/2γ = 40 h), metabolized by CYP3A4, and excreted via bile (50%) .
- Drug Combinations: Synergy with cisplatin in NSCLC (response rate: 40–50%) and mTOR inhibitors (e.g., temsirolimus) in metastatic breast cancer . Notably, co-administration with paclitaxel in murine models increased cure rates to 80% despite overlapping myelotoxicity .
Table 3: Pharmacokinetic Parameters
| Parameter | Vinorelbine | Docetaxel |
|---|---|---|
| Elimination Half-life | 40 h | 11 h |
| Protein Binding | 80–90% | 94–97% |
| Primary Metabolism | CYP3A4 | CYP3A4 |
Sources:
Q & A
Q. What is the primary mechanism of action of vinorelbine ditartrate in cancer treatment?
Vinorelbine ditartrate is a semi-synthetic vinca alkaloid that binds to tubulin, inhibiting microtubule polymerization and disrupting mitotic spindle formation. This antimitotic activity arrests cell division at the G2/M phase, leading to apoptosis . Key experimental validation includes flow cytometry for cell cycle analysis and microtubule polymerization assays using purified tubulin.
Q. What preclinical models are commonly used to evaluate vinorelbine ditartrate efficacy?
Common models include:
- In vitro : Human cancer cell lines (e.g., NCI-H460 lung cancer, MCF-7 breast cancer) treated with vinorelbine (IC₅₀ ~1.25 nM) and assessed via MTT assays or caspase-3 activation .
- In vivo : Xenograft models (e.g., BALB/c nude mice with NCI-H460 tumors) using doses of 1–10 mg/kg intravenously. Tumor volume reduction and survival metrics (e.g., median OS) are primary endpoints .
Q. How does vinorelbine ditartrate’s toxicity profile influence experimental design?
Dose-limiting toxicities include myelosuppression, neutropenia, and phlebitis. Preclinical studies often incorporate granulocyte colony-stimulating factor (G-CSF) to mitigate neutropenia . In formulation research, nanoparticle encapsulation (e.g., PLGA-chitosan) reduces venous irritation by improving drug solubility and sustained release .
Advanced Research Questions
Q. How can contradictory clinical trial outcomes for vinorelbine ditartrate be reconciled?
A phase III trial in advanced urothelial cancer reported no significant overall survival (OS) benefit (6.9 vs. 4.6 months) but significant progression-free survival (PFS: 3 vs. 1.5 months). Such contradictions necessitate stratified analysis by patient subgroups (e.g., prior platinum sensitivity) and validation of surrogate endpoints (e.g., PFS) .
Q. What methodologies optimize vinorelbine ditartrate delivery systems for enhanced bioavailability?
Example : PLGA-chitosan nanoparticles optimized via Box-Behnken design (BBD):
- Independent variables : Chitosan concentration (0.1–0.3% w/v), Poloxamer 188 (0.5–1.5% w/v), sonication time (2–10 min).
- Responses : Particle size (161.22 nm), polydispersity index (0.229), entrapment efficiency (78.9%), and sustained release (>140 hours) . Validation : Zeta potential (>10 mV ensures colloidal stability) and FTIR to confirm chemical integrity .
Q. How do combination therapies involving vinorelbine ditartrate enhance antitumor efficacy?
Synergy with DT-13 (a saponin derivative) in NSCLC models increases cytotoxicity (combination index <1). Mechanistic studies (e.g., RNA-seq) reveal upregulated pro-apoptotic pathways (e.g., BAX/BCL-2 ratio). Clinical trials often pair vinorelbine with platinum agents (e.g., cisplatin) or taxanes, requiring pharmacokinetic studies to avoid overlapping toxicities .
Contradictions and Resolutions
- Toxicity vs. Efficacy : While phase II trials in gastroesophageal adenocarcinoma reported mild toxicity (e.g., constipation), phase III trials highlighted severe neutropenia. Resolution: Adaptive dosing (e.g., reduced 25 mg/m² for frail patients) and prophylactic G-CSF .
- Formulation Challenges : Intravenous vinorelbine causes phlebitis due to low solubility. Carbomer gel models in rats demonstrated NAC (N-acetylcysteine) co-administration reduces inflammation via NF-κB pathway inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
